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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the proper storage and handling of

oligonucleotides (OGNs) and oligonucleotide-based nanomaterials (ONGs). Adherence to

these best practices is critical for maintaining the integrity, stability, and functionality of these

materials, ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of DNA and RNA oligonucleotides?

For long-term stability, DNA oligonucleotides should be stored at -20°C or -80°C.[1] Lyophilized

(dry) DNA oligos are highly stable and can be stored at these temperatures for several years.

[1] RNA oligonucleotides are more susceptible to degradation and should be stored at -80°C for

long-term preservation.[2] For single-stranded RNA, storage as an ethanol precipitate at -80°C

is the best option for long-term stability.[2]

Q2: Should I store my oligonucleotides dry or in a solution?

The choice between dry (lyophilized) and solution storage depends on the intended use and

duration. Lyophilized oligos are very stable for long-term storage.[1] For frequent use, storing
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oligos in a solution is more convenient. However, oligos in solution are more prone to

degradation.[1] If stored in solution, it is crucial to use a nuclease-free buffer and store at -20°C

or -80°C.[1]

Q3: What is the best buffer for resuspending and storing oligonucleotides?

TE (Tris-EDTA) buffer at a pH of 7.5-8.0 is highly recommended for resuspending and storing

DNA oligonucleotides.[2][3] Tris provides a stable pH environment, while EDTA chelates

divalent cations that can act as cofactors for nucleases, thereby protecting the oligos from

enzymatic degradation.[3] Using sterile, nuclease-free water is a secondary option, but be

aware that laboratory-grade water can be slightly acidic, which may lead to DNA degradation

over time.[2] For RNA oligonucleotides, nuclease-free water or a suitable buffer like TE is also

recommended for short-term storage, but always ensure the environment is RNase-free.[2]

Q4: How many freeze-thaw cycles can my oligonucleotides tolerate?

It is best practice to minimize freeze-thaw cycles as they can lead to oligonucleotide

degradation.[1] To avoid this, it is recommended to aliquot your stock solutions into smaller,

single-use volumes.[1] While some studies suggest that oligonucleotides are not significantly

impacted by a limited number of freeze-thaw cycles, aliquoting remains the safest approach to

preserve the integrity of your samples.[2]

Q5: How should I store and handle my fluorescently-labeled oligonucleotides?

Fluorescently-labeled oligonucleotides should be protected from light to prevent

photobleaching.[2] Store them in the dark, for example, by using amber tubes or wrapping

tubes in foil.[2] When resuspending, it is critical to use a buffered solution like TE, as pH can

significantly impact the fluorescence intensity.[2]

Q6: What are the key considerations for storing and handling oligonucleotide-conjugated

nanoparticles (ONGs)?

The storage and handling of ONGs require attention to both the oligonucleotide and the

nanoparticle component. For gold nanoparticles (AuNPs) conjugated with oligonucleotides, it is

recommended to store them at 4°C and to avoid freezing, as this can cause irreversible

aggregation.[4][5][6] The stability of ONG conjugates can be influenced by the surface

coverage of the oligonucleotides on the nanoparticle.[7] It is also crucial to use appropriate
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buffers to maintain colloidal stability and prevent aggregation.[8] Before use, it is often

recommended to gently vortex or sonicate the ONG solution to ensure it is well-dispersed.[5]
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Problem Possible Cause Troubleshooting Steps

Low or no experimental signal

(e.g., in PCR, sequencing)
Oligonucleotide degradation

1. Verify Storage Conditions:

Ensure oligos were stored at

the correct temperature (-20°C

or -80°C) and protected from

light if fluorescently labeled. 2.

Assess Integrity: Run an

aliquot on a denaturing

polyacrylamide gel (PAGE) or

analyze by HPLC or mass

spectrometry to check for

degradation products. 3.

Prepare Fresh Dilutions:

Prepare new working solutions

from a fresh aliquot of your

stock.

Nuclease contamination

1. Use Nuclease-Free

Consumables: Always use

certified nuclease-free tubes,

pipette tips, and water/buffers.

[1] 2. Maintain Aseptic

Technique: Wear gloves and

work in a clean environment to

prevent contamination from

skin or other sources.[1]

Incorrect concentration

1. Re-quantify: Use a

spectrophotometer to measure

the absorbance at 260 nm

(A260) to verify the

concentration of your stock

solution.[2]

Inconsistent experimental

results

Repeated freeze-thaw cycles 1. Aliquot Stocks: If not already

done, thaw your main stock,

create single-use aliquots, and
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refreeze them.[1] Use a fresh

aliquot for each experiment.

Improper resuspension

1. Ensure Complete

Dissolution: After adding buffer,

vortex the tube and centrifuge

briefly to ensure the entire

lyophilized pellet is dissolved.

Oligonucleotide-Based Nanomaterial (ONG) Stability
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Problem Possible Cause Troubleshooting Steps

Visible aggregation or

precipitation of ONGs
Inappropriate storage buffer

1. Check Buffer Composition:

Ensure the buffer pH and ionic

strength are compatible with

your nanoparticles. High salt

concentrations can induce

aggregation of some

nanoparticles. 2. Add

Stabilizers: Consider adding

stabilizing agents like PEG to

the storage buffer.[9]

Freezing of ONG solution

1. Verify Storage Temperature:

Confirm that the ONG solution

was stored at the

recommended temperature

(typically 4°C for gold

nanoparticles) and not frozen.

[4][6] 2. Visual Inspection: A

color change (e.g., from red to

blue for gold nanoparticles)

can indicate irreversible

aggregation.[4]

Low binding efficiency or

functionality of ONGs

Low oligonucleotide surface

coverage

1. Review Conjugation

Protocol: Ensure the

oligonucleotide-to-nanoparticle

ratio during conjugation was

optimal. 2. Characterize

Surface Density: If possible,

quantify the number of

oligonucleotides per

nanoparticle.

Aggregation in experimental

buffer

1. Test Buffer Compatibility:

Before your experiment,

incubate a small aliquot of your

ONGs in the experimental
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buffer and monitor for

aggregation using Dynamic

Light Scattering (DLS).[9] 2.

Optimize Buffer Conditions:

Adjust the pH or ionic strength

of the experimental buffer if

aggregation is observed.

Quantitative Data Summary
Table 1: Recommended Storage Conditions for Oligonucleotides
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Oligonucleotid
e Type

Form
Storage
Temperature
(°C)

Recommended
Storage
Medium

Approximate
Stability

DNA

(unmodified)
Lyophilized (dry) -20 to -80 - >2 years[2][3]

In Solution -20 to -80
TE Buffer (pH

7.5-8.0)
~2 years[2][3]

In Solution 4

TE Buffer or

Nuclease-free

water

~1 year[2]

RNA

(unmodified)
Lyophilized (dry) -80 - >1 year

In Solution

(short-term)
-80

TE Buffer or

Nuclease-free

water

Months

In Solution (long-

term)
-80

Ethanol

Precipitate
Years[2]

Fluorescently-

labeled Oligos
In Solution

-20 to -80 (in the

dark)

TE Buffer (pH

7.5-8.0)

Similar to

unmodified

oligos, but

protect from

light[2]

Table 2: Common Causes of Oligonucleotide Degradation
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Degradation Factor Description Prevention Strategy

Nuclease Contamination

Enzymes that degrade DNA

(DNases) and RNA (RNases)

are ubiquitous.

Use nuclease-free reagents

and consumables; wear

gloves.[1]

Acidic pH
Low pH can lead to

depurination of DNA.

Store in a buffered solution

with a neutral or slightly

alkaline pH (e.g., TE buffer, pH

7.5-8.0).[10]

Repeated Freeze-Thaw Cycles

Physical stress from ice crystal

formation can shear nucleic

acids.

Aliquot stock solutions into

single-use volumes.[1]

Photobleaching
Exposure to light can damage

fluorescent dyes.

Store fluorescently-labeled

oligos in the dark.[2]

Autocatalysis (RNA)

The 2'-hydroxyl group in RNA

can promote its own

degradation.

Store at ultra-low temperatures

(-80°C) and handle in an

RNase-free environment.[2]

Experimental Protocols
Protocol 1: Quality Control of Oligonucleotides by HPLC
Objective: To assess the purity of a synthetic oligonucleotide sample.

Methodology: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC)

is a common method for oligonucleotide analysis.

Sample Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water or an

appropriate buffer to a concentration of approximately 1 mg/mL.[11]

HPLC System: Use an HPLC system equipped with a C8 or C18 column suitable for

oligonucleotide separation.

Mobile Phase:
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Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like

triethylammonium acetate (TEAA) or a mixture of triethylamine (TEA) and

hexafluoroisopropanol (HFIP). A common starting point is 100 mM TEAA in water.

Mobile Phase B: Acetonitrile.

Gradient Elution:

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

Inject the sample.

Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical

gradient might be from 10% to 50% B over 20-30 minutes.[12]

The exact gradient will depend on the length and sequence of the oligonucleotide and may

require optimization.

Detection: Monitor the elution profile using a UV detector at 260 nm.

Data Analysis: The main peak corresponds to the full-length product. Smaller peaks eluting

earlier are typically shorter failure sequences (n-1, n-2, etc.). Purity is calculated as the area

of the main peak relative to the total area of all peaks.

Protocol 2: Quality Control of Oligonucleotides by
MALDI-TOF Mass Spectrometry
Objective: To confirm the molecular weight of a synthetic oligonucleotide.

Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass

spectrometry provides a rapid and accurate determination of molecular mass.

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-

hydroxypicolinic acid (3-HPA), in a 50:50 mixture of acetonitrile and water.[13] Often, an

ammonium salt like diammonium hydrogen citrate is added to the matrix solution to reduce

sodium and potassium adducts.[13]
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Sample Preparation: Mix a small amount of the oligonucleotide sample (typically in the

picomole range) with the matrix solution.

Spotting: Spot a small volume (e.g., 0.5-1 µL) of the sample-matrix mixture onto the MALDI

target plate and allow it to air dry.[13]

Mass Spectrometry Analysis:

Load the target plate into the MALDI-TOF mass spectrometer.

Acquire the mass spectrum in the appropriate mode (typically negative ion mode for

oligonucleotides).

Data Analysis: The resulting spectrum will show a peak corresponding to the molecular

weight of the oligonucleotide. Compare the measured mass to the calculated theoretical

mass of the sequence to confirm its identity.

Protocol 3: Characterization of ONG Size by Dynamic
Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter and size distribution of oligonucleotide-

conjugated nanoparticles.

Methodology: DLS measures the fluctuations in scattered light intensity caused by the

Brownian motion of particles in suspension.

Sample Preparation:

Dilute the ONG sample in an appropriate buffer (e.g., the storage buffer) to a suitable

concentration. The optimal concentration depends on the nanoparticle size and material

and should be determined empirically to avoid multiple scattering effects.[14][15]

Filter the buffer using a 0.1 or 0.2 µm filter to remove any dust or contaminants.[14]

If necessary, gently sonicate the sample to disperse any loose aggregates.[5]

DLS Measurement:
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Transfer the diluted sample to a clean DLS cuvette.

Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

Perform the measurement according to the instrument's software instructions.

Data Analysis:

The software will generate a size distribution profile, providing the average hydrodynamic

diameter and the polydispersity index (PDI).

A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size

distribution. A high PDI suggests the presence of aggregates or a heterogeneous sample.

[16]
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Caption: Experimental workflow for gene knockdown using antisense oligonucleotides.
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VEGF Signaling Pathway siRNA-Mediated Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity -
PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b1469907/docs?utm_src=pdf-body-img#technical-support-center-best-practices-for-ogng-storage-and-handling
https://www.benchchem.com/product/b1469907?utm_src=pdf-custom-synthesis#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/41021289/
https://pubmed.ncbi.nlm.nih.gov/41021289/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1469907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. mdpi.com [mdpi.com]

3. discovery.researcher.life [discovery.researcher.life]

4. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]

5. nanopartz.com [nanopartz.com]

6. cytodiagnostics.com [cytodiagnostics.com]

7. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF
Mass Spectrometry [frontiersin.org]

8. Antisense oligonucleotide targeting TNF-alpha can suppress Co-Cr-Mo particle-induced
osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

9. siRNA targeting VEGF inhibits hepatocellular carcinoma growth and tumor angiogenesis
in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

10. siRNA-mediated knockdown of VEGF-A, VEGF-C and VEGFR-3 suppresses the growth
and metastasis of mouse bladder carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

11. lcms.labrulez.com [lcms.labrulez.com]

12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

13. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

14. ceint.duke.edu [ceint.duke.edu]

15. Limitations and artifacts in DLS measurements [atomfair.com]

16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

To cite this document: BenchChem. [Technical Support Center: Best Practices for OGNG
Storage and Handling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1469907/docs#technical-support-center-best-
practices-for-ogng-storage-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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